
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
説明
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine (N6CH-MMP-P2,6D) is a synthetic purine derivative that has been widely used in scientific research. It is a small molecule that acts as an agonist of the purinergic receptor P2X7, which is involved in the regulation of inflammation, apoptosis, and other cellular processes. N6CH-MMP-P2,6D has been used in both in vivo and in vitro studies to better understand the role of P2X7 in biological processes.
科学的研究の応用
Pharmacokinetics and Biological Activity
Cyclin-Dependent Kinase Inhibitors : Compounds structurally related to roscovitine, like BP-14 and BP-20, have shown significant biological activity as cyclin-dependent kinase inhibitors. These compounds, closely related to N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine, were part of a pharmacokinetic study in rats, indicating potential for further development in anticancer activities (Široká et al., 2018).
Antitumor Purine Derivatives : Another study focused on reversine-related molecules, which are 2,6-diamino-substituted purines with potential antitumor activity. These compounds caused cell cycle arrest in G2/M phase in breast and colorectal cancer cells, suggesting a role in cancer treatment (Bosco et al., 2018).
Enzymatic Activation of Purine Derivatives : Research into the enzyme-mediated conversion of N6-substituted purine acyclic nucleoside phosphonates to biologically active compounds reveals an important aspect of drug metabolism and potential therapeutic applications (Schinkmanová et al., 2006).
Synthesis and Structural Studies
Purine Derivative Synthesis : The synthesis of various purine derivatives, including those structurally related to N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine, using efficient catalysts, is vital for pharmaceutical development (Sadanandam et al., 2011).
Structure-Activity Relationships in Kinase Inhibitors : A study on the optimization of kinase inhibitors targeting EGFR mutations highlighted the significance of structural modifications in purine derivatives for enhanced therapeutic efficacy (Yang et al., 2012).
Biological and Chemical Analysis
Antiproliferative Activity : Research into 6-morpholino and 6-amino-9-sulfonylpurine derivatives demonstrated antiproliferative activity against human carcinoma, lymphoma, and leukemia cells, indicating their potential in cancer therapy (Matić et al., 2021).
Purine Nucleotide Synthesis : Studies on C6 regioselective amination and N9 alkylation in purine nucleotides are crucial for understanding the synthesis of biologically relevant purine derivatives (Dhuda et al., 2019).
特性
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBNYKNHXJGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



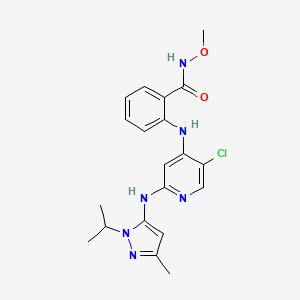

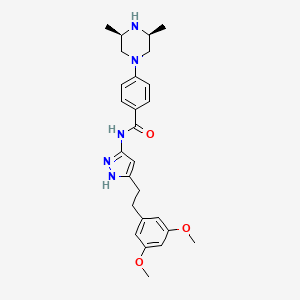
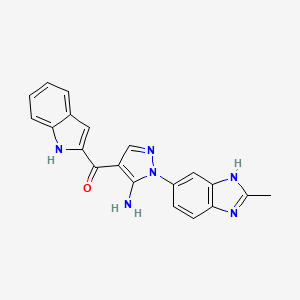
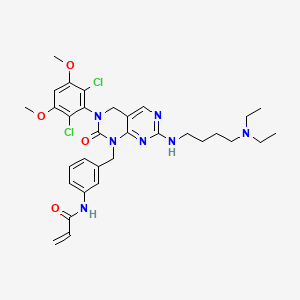
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
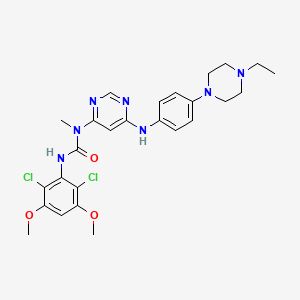
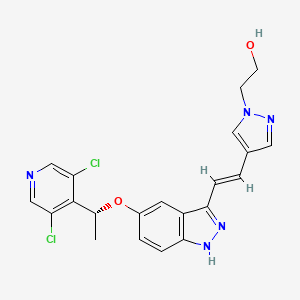

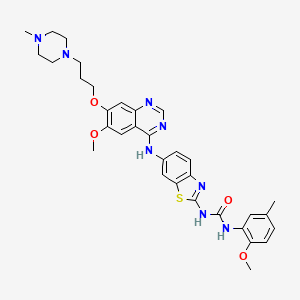
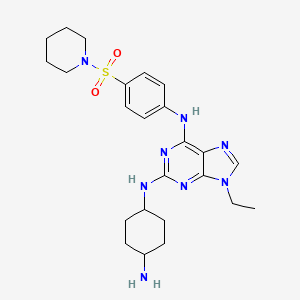
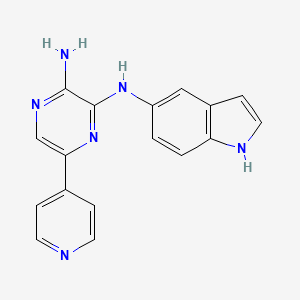
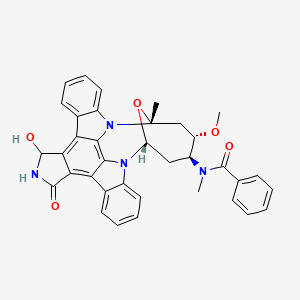
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)